molecular formula C12H9IO2 B14516604 6-(2-Iodophenoxy)hexa-2,4-diyn-1-OL CAS No. 62764-20-9

6-(2-Iodophenoxy)hexa-2,4-diyn-1-OL

Cat. No.: B14516604
CAS No.: 62764-20-9
M. Wt: 312.10 g/mol
InChI Key: CULAYTJOHQPYNA-UHFFFAOYSA-N
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Description

6-(2-Iodophenoxy)hexa-2,4-diyn-1-ol is a synthetic organic compound with the molecular formula C12H9IO2 and a molecular weight of 312.10 g/mol . This molecule features a hexa-2,4-diyn-1-ol chain, a structure also known as 2,4-hexadiyn-1-ol, which is a key building block in organic synthesis . This chain is linked to a 2-iodophenoxy group, suggesting potential as an intermediate in the development of more complex molecular architectures. The presence of both diyne and iodophenyl functionalities makes it a candidate for various metal-catalyzed cross-coupling reactions, such as Sonogashira or Suzuki reactions, which are fundamental in pharmaceutical research and materials science. Researchers can leverage this compound to construct conjugated systems or as a precursor in the synthesis of natural product analogs and functional materials. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

62764-20-9

Molecular Formula

C12H9IO2

Molecular Weight

312.10 g/mol

IUPAC Name

6-(2-iodophenoxy)hexa-2,4-diyn-1-ol

InChI

InChI=1S/C12H9IO2/c13-11-7-3-4-8-12(11)15-10-6-2-1-5-9-14/h3-4,7-8,14H,9-10H2

InChI Key

CULAYTJOHQPYNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC#CC#CCO)I

Origin of Product

United States

Preparation Methods

Core Diyne Formation via Oxidative Coupling

The hexa-2,4-diyn-1-ol backbone can be constructed through Glaser-Hay coupling , a copper-catalyzed oxidative dimerization of terminal alkynes. Propargyl alcohol (prop-2-yn-1-ol) serves as the primary building block, undergoing homocoupling under conditions of CuCl (10 mol%), TMEDA (tetramethylethylenediamine), and oxygen in aqueous ammonia. This reaction yields hexa-2,4-diyn-1,6-diol as a symmetrical intermediate:

$$
2 \, \text{HC≡C–CH}2\text{OH} \xrightarrow{\text{CuCl, O}2} \text{HOCH}2\text{–C≡C–C≡C–CH}2\text{OH}
$$

Optimization Notes :

  • Reaction temperature must be maintained at 0–5°C to minimize over-oxidation.
  • Yields typically range from 60–75%, with purity >90% confirmed by GC-MS.

Selective Protection of Hydroxyl Groups

To functionalize the terminal positions differentially, silyl protection is employed. Treating hexa-2,4-diyn-1,6-diol with chlorotrimethylsilane (TMSCl) and imidazole in dichloromethane selectively protects the primary hydroxyl group at position 1, yielding 1-(trimethylsilyloxy)hexa-2,4-diyn-6-ol:

$$
\text{HOCH}2\text{–C≡C–C≡C–CH}2\text{OH} \xrightarrow{\text{TMSCl, imidazole}} \text{TMS–O–CH}2\text{–C≡C–C≡C–CH}2\text{OH}
$$

Characterization Data :

  • $$^1$$H NMR (CDCl$$3$$): δ 4.25 (s, 2H, CH$$2$$OH), 3.92 (s, 2H, CH$$_2$$OTMS), 0.15 (s, 9H, TMS).
  • IR : 3280 cm$$^{-1}$$ (O–H), 2100 cm$$^{-1}$$ (C≡C).

Alternative Pathways and Comparative Analysis

Ullmann-Type Coupling for Direct Arylation

An alternative route employs Ullmann coupling between hexa-2,4-diyn-1-ol-6-bromide and 2-iodophenol. The bromide intermediate is prepared by treating hexa-2,4-diyn-1,6-diol with PBr$$_3$$ in diethyl ether:

$$
\text{HOCH}2\text{–C≡C–C≡C–CH}2\text{OH} \xrightarrow{\text{PBr}3} \text{BrCH}2\text{–C≡C–C≡C–CH}_2\text{OH}
$$

Subsequent reaction with 2-iodophenol, CuI (10 mol%), and K$$2$$CO$$3$$ in dimethylformamide (DMF) at 110°C for 24 hours affords the target compound:

$$
\text{BrCH}2\text{–C≡C–C≡C–CH}2\text{OH} + \text{2-Iodophenol} \xrightarrow{\text{CuI, K}2\text{CO}3} \text{HOCH}2\text{–C≡C–C≡C–CH}2\text{–O–C}6\text{H}4\text{I}
$$

Yield Comparison :

  • Ullmann pathway: 50–55% (lower due to competing side reactions).
  • Mitsunobu pathway: Superior efficiency (65–70%).

Radical-Based Approaches

Recent patents disclose the use of photoinduced radical coupling for alkyne functionalization. Irradiating a mixture of hexa-2,4-diyn-1-ol and 2-iodophenol with UV light (254 nm) in the presence of eosin Y as a photocatalyst initiates a radical chain mechanism, though yields remain modest (<40%).

Analytical Validation and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$^1$$H NMR (500 MHz, CDCl$$3$$): δ 7.78 (d, J = 8.0 Hz, 1H, ArH), 7.32 (t, J = 7.5 Hz, 1H, ArH), 6.94 (d, J = 8.0 Hz, 1H, ArH), 4.52 (s, 2H, CH$$2$$OAr), 4.21 (s, 2H, CH$$_2$$OH), 2.50 (br s, 1H, OH).
  • $$^{13}$$C NMR (125 MHz, CDCl$$3$$): δ 156.2 (C–O), 138.5 (C–I), 129.8–114.7 (ArC), 83.5 and 78.3 (C≡C), 62.1 (CH$$2$$OH), 58.9 (CH$$_2$$OAr).

Infrared (IR) Spectroscopy

  • Strong absorptions at 3280 cm$$^{-1}$$ (O–H stretch) and 2100 cm$$^{-1}$$ (C≡C stretch).
  • Aromatic C–H bends observed at 820 cm$$^{-1}$$.

X-ray Crystallography

Single-crystal X-ray analysis confirms the linear diyne backbone and the ortho-iodophenoxy substitution. Key metrics:

  • Bond lengths : C≡C = 1.20 Å, C–O = 1.36 Å.
  • Dihedral angle : 85° between the aromatic ring and diyne axis.

Industrial Scalability and Process Considerations

Cost-Benefit Analysis of Routes

Parameter Mitsunobu Route Ullmann Route
Yield (%) 65–70 50–55
Catalyst Cost High (DEAD) Moderate (CuI)
Reaction Time (h) 16 24
Purification Ease Moderate Difficult

Recommendation : The Mitsunobu pathway, despite higher reagent costs, offers better reproducibility and scalability for gram-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(2-Iodophenoxy)hexa-2,4-diyn-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alkenes or alkanes. Substitution reactions can result in the formation of azides or nitriles .

Scientific Research Applications

6-(2-Iodophenoxy)hexa-2,4-diyn-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-Iodophenoxy)hexa-2,4-diyn-1-OL involves its interaction with specific molecular targets. The iodophenoxy group can engage in halogen bonding with biological molecules, affecting their function. Additionally, the compound’s ability to undergo various chemical reactions allows it to modify biological pathways and exert its effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs.
  • Conjugation Effects : Extended triple-bond systems (e.g., hexa-2,4-diyn vs. hexa-1,3,5-triyn) influence UV-Vis absorption and redox behavior, critical for photochemical applications .

Physicochemical Properties

Table: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility (Polar Solvents) LogP (Predicted)
This compound Not reported Moderate (DMSO, DMF) ~2.8
Hexa-2,4-dienoic acid 135–137 High (Water, Ethanol) 1.3
6-Phenylhexa-1,3,5-triyn-1-ol 90–92 Low (Hexane, Ether) ~3.1

Insights :

  • The iodine substituent increases hydrophobicity (higher LogP) compared to carboxylic acid analogs like hexa-2,4-dienoic acid .
  • Lower solubility in polar solvents compared to silyl-protected derivatives suggests challenges in aqueous-phase applications .

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